

4-oxo-(E)-2-hexenal TRP channel activation potency comparison

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Compound Focus: 4-oxo-(E)-2-hexenal

CAS No.: 2492-43-5

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TRP Channel Activation by (E)-2-Alkenals

The table below summarizes the experimental findings for (E)-2-alkenals with carbon chain lengths from 6 to 12, which are potent defensive compounds produced by many organisms [1].

TRP Channel	Response to (E)-2-alkenals	Half-maximal effective concentration (EC ₅₀)
TRPA1	Potent activation [1]	10–100 µM (in 0 added Ca ²⁺ solutions) [1]
TRPV1	Weak activation [1]	Information missing
TRPV3	Weak activation [1]	Information missing
TRPV2	No activation (Insensitive) [1]	Not applicable
TRPV4	No activation (Insensitive) [1]	Not applicable
TRPM8	No activation (Insensitive) [1]	Not applicable

Key Conclusion: TRPA1 is the primary molecular target for (E)-2-alkenals, with high potency. Other TRP channels are either only weakly affected or entirely insensitive [1].

Experimental Protocol Overview

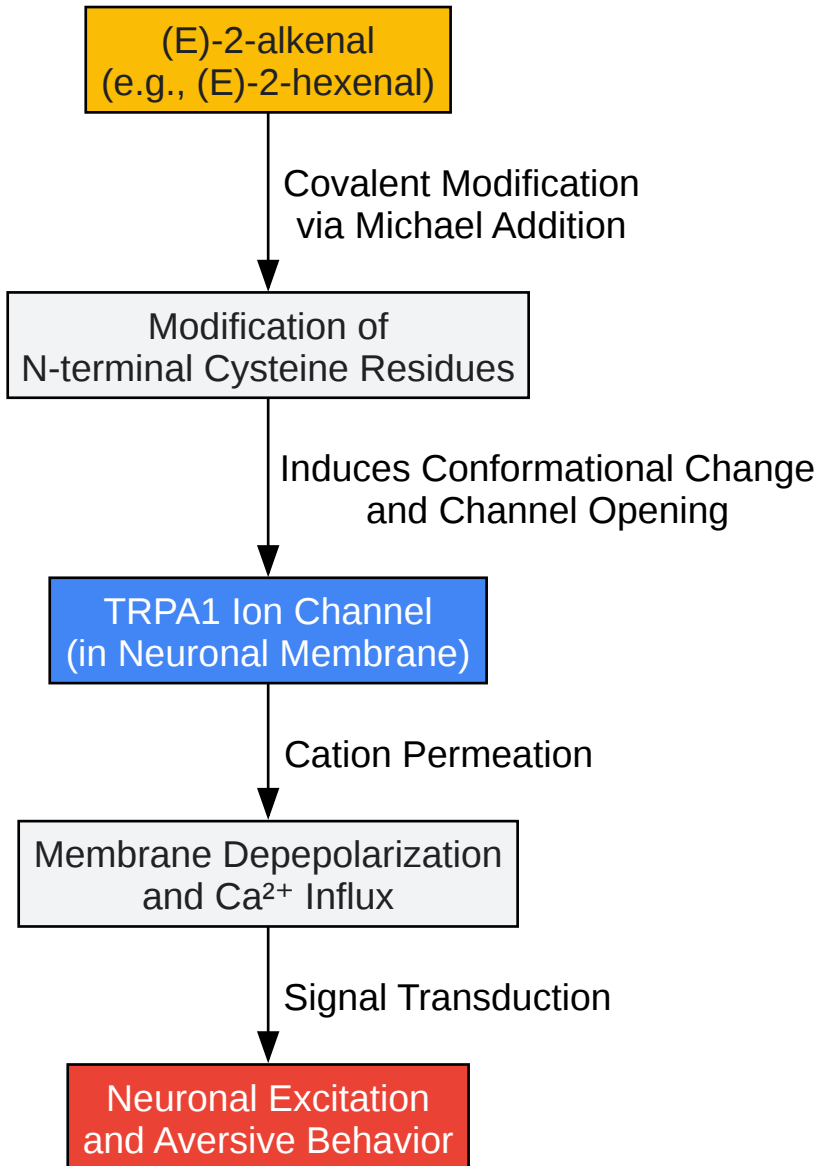
The data in the table above was generated using a combination of molecular and physiological techniques. Here is a summary of the key methodologies cited in the research [1]:

- **Cell Culture & Channel Expression:** Experiments were performed using FlpIn 293 TReX cell lines. These cells were engineered to stably or transiently express various human, mouse, or rat TRP channels (TRPA1, TRPV1-4, TRPM8). Expression of TRP channels was induced using doxycycline.
- **Calcium Imaging:** Intracellular calcium concentration ($[Ca^{2+}]_i$) was used as a proxy for channel activation. Cells were loaded with Fura-2, a ratiometric fluorescent calcium indicator. An increase in the Fura-2 ratio upon application of (E)-2-alkenals indicated channel activation and cation influx.
- **Electrophysiology:** The two-electrode voltage-clamp technique was used on *Xenopus laevis* oocytes expressing the TRP channels of interest. This method directly measures the electrical current flowing through the channels upon activation by (E)-2-alkenals, providing detailed functional data.
- **Site-Directed Mutagenesis:** To investigate the activation mechanism, researchers created a mutant TRPA1 channel where three key N-terminal cysteine residues (C621, C641, C665) were replaced with serine. The robust response of this mutant to (E)-2-alkenals indicated that other cysteine residues besides these three are involved in activation.
- **Native Tissue Response:** The physiological relevance was confirmed by:
 - **Rat Trigeminal Nerve Recordings:** Demonstrating that (E)-2-hexenal excites native nociceptive neurons.
 - **Behavioral Experiments:** Showing that (E)-2-hexenal is aversive to rats.

TRPA1 Activation Pathway by (E)-2-Alkenals

The following diagram illustrates the proposed mechanism by which (E)-2-alkenals activate the TRPA1 channel, based on the experimental findings.

Proposed TRPA1 Activation by (E)-2-Alkenals



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Deeper Mechanistic Insights & Data Limitations

- **Activation Mechanism:** (E)-2-alkenals are **electrophilic compounds** that can form covalent bonds with nucleophilic cysteine thiols (-SH) in the TRPA1 protein via a **Michael addition reaction** [1]. This covalent modification leads to a sustained conformational change that opens the channel pore. The research indicates that while the often-cited N-terminal cysteines are important, they are not the only targets for these compounds [1].

- **Specific Data Gap:** The search results, while detailed on the (E)-2-alkenal class, do not contain experimental data for **4-oxo-(E)-2-hexenal** specifically. Its functional group (oxo group at carbon 4) could potentially alter its reactivity and potency compared to the compounds studied.

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References

1. Naturally Produced Defensive Alkenal Compounds Activate ... [pmc.ncbi.nlm.nih.gov]

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